Shishijimicin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

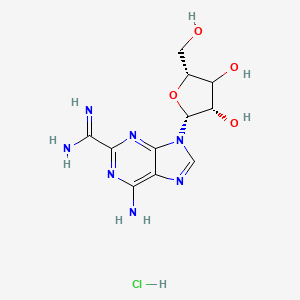

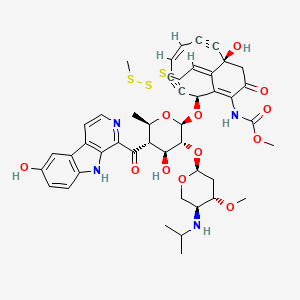

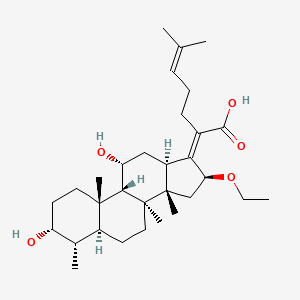

Shishijimicin B is a member of the enediyne family of natural products, known for their potent antitumor properties. It was isolated from the marine organism Didemnum proliferum in 2003. This compound, like its analogues, exhibits significant cytotoxicity, making it a promising candidate for cancer treatment research .

準備方法

Synthetic Routes and Reaction Conditions

The total synthesis of Shishijimicin B involves multiple steps, including the construction of the enediyne core, glycosidation, and trisulfide formation. Key steps include:

Ketalization of tetronic acid: This step involves the protection of the tetronic acid moiety.

Reduction with ethylene glycol and diisobutylaluminium hydride: This step reduces the ketalized intermediate.

Asymmetric addition of anion with selective protection: This step introduces chirality into the molecule.

Aldehyde oxidation via Swern oxidation and oxime formation: This step oxidizes the intermediate to form an oxime.

Intramolecular dipolar cycloaddition: This step forms the enediyne core.

Selective control of diastereoisomer formation: This step ensures the correct stereochemistry.

Removal of protection and completed oxidation: This step finalizes the enediyne core.

Coupling with lithium (3Z)-3-Hexene-1,5-diyne triisopropylsilyl chloride with Knochel’s salt (LaCl3·2LiCl): This step couples the enediyne core with the glycoside.

Industrial Production Methods

Industrial production of this compound is not yet established due to its complex structure and the challenges associated with its synthesis. Current research focuses on optimizing synthetic routes to make production more feasible .

化学反応の分析

Types of Reactions

Shishijimicin B undergoes several types of chemical reactions, including:

Oxidation: Conversion of aldehydes to oximes.

Reduction: Reduction of ketalized intermediates.

Substitution: Introduction of glycosidic linkages.

Cycloaddition: Formation of the enediyne core through intramolecular dipolar cycloaddition.

Common Reagents and Conditions

Ethylene glycol and diisobutylaluminium hydride: Used for reduction.

Swern oxidation reagents: Used for aldehyde oxidation.

Knochel’s salt (LaCl3·2LiCl): Used for coupling reactions.

Major Products

The major products formed from these reactions include the enediyne core, glycosidic intermediates, and the final this compound molecule .

科学的研究の応用

Shishijimicin B has several scientific research applications, particularly in the field of cancer treatment. Its potent cytotoxicity makes it a valuable candidate for the development of antibody-drug conjugates (ADCs). These conjugates can target cancer cells specifically, minimizing damage to healthy cells. Research has shown that this compound is more than 1,000 times as toxic to cancer cells as the anticancer drug taxol (Paclitaxel), highlighting its potential as a powerful chemotherapeutic agent .

作用機序

Shishijimicin B exerts its effects through a mechanism known as Bergman cyclization. This process generates highly reactive diradicals that can cleave double-stranded DNA, leading to cell death. The molecular targets of this compound include DNA, where it intercalates and induces strand breaks. This mechanism is similar to other enediyne antibiotics, making it a potent cytotoxic agent .

類似化合物との比較

Shishijimicin B is part of the enediyne family, which includes compounds like calicheamicin, namenamicin, and esperamicin. These compounds share a similar mechanism of action involving DNA cleavage through Bergman cyclization. this compound is unique due to its specific glycosidic linkages and trisulfide moiety, which contribute to its high potency and specificity .

List of Similar Compounds

- Calicheamicin

- Namenamicin

- Esperamicin

- Shishijimicin A

- Shishijimicin C

This compound stands out due to its unique structural features and potent cytotoxicity, making it a promising candidate for further research and development in cancer therapeutics.

特性

分子式 |

C45H50N4O12S3 |

|---|---|

分子量 |

935.1 g/mol |

IUPAC名 |

methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2S,3R,4S,5S,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C45H50N4O12S3/c1-23(2)47-30-22-58-34(20-33(30)56-4)61-42-41(53)35(40(52)39-37-26(14-17-46-39)27-19-25(50)12-13-29(27)48-37)24(3)59-43(42)60-32-11-9-7-8-10-16-45(55)21-31(51)38(49-44(54)57-5)36(32)28(45)15-18-63-64-62-6/h7-8,12-15,17,19,23-24,30,32-35,41-43,47-48,50,53,55H,18,20-22H2,1-6H3,(H,49,54)/b8-7-,28-15+/t24-,30+,32+,33+,34+,35+,41+,42-,43+,45+/m1/s1 |

InChIキー |

ZZARTURMLZVKIB-SVTPSXPYSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)